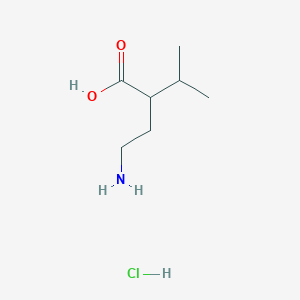

4-Bocamino-2-isopropyl-butyric acid HCl

Description

The Strategic Significance of Non-Proteinogenic Amino Acids and Their Protected Forms as Synthons

Non-proteinogenic amino acids, which are not among the 22 naturally encoded in the genome for protein assembly, represent a vast and valuable class of building blocks in modern organic synthesis. wikipedia.org These "unnatural" amino acids, which can be synthesized in the laboratory or found as natural products, offer a diverse array of structural motifs and functionalities not available in their proteinogenic counterparts. wikipedia.orgnih.gov Their strategic importance lies in their role as synthons—well-defined structural units that can be incorporated into larger, more complex molecules. This allows for the construction of novel molecular architectures with tailored properties. nih.govnih.gov

The utility of these amino acids is greatly enhanced through the use of protecting groups. Reactive functional groups, such as the α-amino group, must be temporarily masked to prevent unwanted side reactions during multi-step syntheses. creative-peptides.comspringernature.comresearchgate.net This protection strategy is fundamental to controlling the sequence and outcome of reactions, particularly in peptide synthesis, ensuring that peptide bonds form correctly and efficiently. nbinno.comresearchgate.net By selectively protecting and deprotecting various functionalities, chemists can orchestrate complex synthetic pathways, leading to higher yields and purities of the target molecules. creative-peptides.comresearchgate.net

Contextualizing 4-Bocamino-2-isopropyl-butyric acid HCl within the β-Amino Acid Landscape and its Emerging Roles in Complex Molecule Construction

This compound belongs to the family of β-amino acids, distinguished by the placement of the amino group on the third carbon atom (the β-carbon) relative to the carboxyl group. This structural feature imparts unique conformational properties to peptides and other molecules that incorporate them. The increasing application of β-amino acids in drug development has spurred the need for efficient methods to produce these modified building blocks. nih.gov

The "Boc" group, or tert-butyloxycarbonyl, is a widely used protecting group for the amine functionality. researchgate.netorganic-chemistry.org It is valued for its stability under various reaction conditions, including those that are basic or nucleophilic, and its straightforward removal under mild acidic conditions. researchgate.netrsc.org This combination of stability and ease of removal makes Boc-protected amino acids, such as this compound, highly versatile synthons. They serve as crucial intermediates in the synthesis of complex molecules, including pharmaceuticals like Sitagliptin, a treatment for type 2 diabetes. figshare.comchemicalbook.com The isopropyl group at the α-position further adds to the structural diversity and steric influence of the molecule, making it a valuable component for building specific molecular frameworks.

Overview of Research Trajectories for Boc-Protected Amino Acid Building Blocks

Research involving Boc-protected amino acids continues to be a dynamic area of organic chemistry. A primary focus is the development of new and more efficient methods for their synthesis and application. organic-chemistry.org This includes creating novel reagents and protocols for the introduction of the Boc group onto a wide range of amine-containing molecules, including amino acids, under environmentally friendly conditions, such as in aqueous media. organic-chemistry.org

Another significant research trajectory is the expansion of the library of available Boc-protected amino acid building blocks. mdpi.comsigmaaldrich.com Chemists are continuously designing and synthesizing new derivatives with diverse side chains and functionalities to broaden the scope of accessible molecular structures. nih.govfrontiersin.org These novel building blocks are then utilized in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. researchgate.net Furthermore, Boc-protected amino acids are instrumental in the solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides and proteins in a controlled, stepwise manner. nih.govmdpi.com The development of specialized Boc-protected amino acids, including those with increased lipophilicity, is also an active area of investigation to enhance the properties of resulting peptides and drug candidates. mdpi.com The application of these building blocks extends beyond peptides to the synthesis of a wide range of organic compounds, highlighting their fundamental importance in modern synthetic chemistry. rsc.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-aminoethyl)-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)6(3-4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZWJMIKMUAMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Bocamino 2 Isopropyl Butyric Acid Hcl

Enantioselective Approaches for Chiral Induction in 4-Bocamino-2-isopropyl-butyric Acid Framework

Enantioselective synthesis is critical for producing the desired single enantiomer of the target molecule. These approaches introduce chirality through catalytic processes, chiral auxiliaries, or by starting from naturally chiral molecules.

A powerful and modern approach for synthesizing unprotected β²-amino acids involves silylium-based asymmetric counteranion-directed catalysis (Si-ACDC). acs.orgnih.gov This method utilizes a confined imidodiphosphorimidate (IDPi) catalyst to facilitate a highly enantioselective Mukaiyama Mannich-type reaction. acs.org The process involves the reaction of bis-silyl ketene (B1206846) acetals with a silylated aminomethyl ether, which, after hydrolytic workup, yields the free β²-amino acid. acs.orgfigshare.com

The catalytic cycle is initiated when the IDPi catalyst reacts with the silylated aminomethyl ether to generate a methylene (B1212753) iminium ion-IDPi anion pair. acs.orgresearchgate.net The chiral pocket of the IDPi anion directs the approach of the bis-silyl ketene acetal (B89532) to the iminium ion, controlling the stereochemical outcome of the reaction. researchgate.net This is followed by an intra-ion-pair silyl (B83357) transfer, which regenerates the catalyst and forms the silylated product. acs.org A final hydrolysis step provides the desired β-amino acid with high yield and enantioselectivity. nih.gov This method is scalable and allows for the recovery of the catalyst, making it highly efficient. acs.org

Table 1: Performance of IDPi-Catalyzed Synthesis of Various β²-Amino Acids

| Substrate (R-group) | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|

| Phenyl | 99 | 95.5:4.5 |

| 4-Methylphenyl | >99 | 95:5 |

| 4-Methoxyphenyl | >99 | 95.5:4.5 |

| 2-Naphthyl | 92 | 96:4 |

| Isopropyl | 91 | 96:4 |

This table presents data adapted from studies on IDPi-catalyzed reactions, demonstrating the method's broad applicability for aliphatic substituents like isopropyl. acs.orgresearchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org A notable application is the asymmetric synthesis of amino acids via the alkylation of chiral nickel(II) complexes of glycine (B1666218) Schiff bases. This methodology allows for the large-scale preparation of enantiomerically pure amino acids. mdpi.com

In this approach, a recyclable chiral auxiliary, such as one derived from (S)-2-N-(N'-benzylprolyl)aminobenzophenone, is used to form a square-planar Ni(II) complex with glycine. The complex creates a rigid structure where one face of the glycine enolate is shielded by the auxiliary, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face. This results in a highly diastereoselective alkylation. The auxiliary can then be cleaved and recovered, yielding the desired amino acid. mdpi.com This strategy is particularly valuable for synthesizing non-proteinogenic amino acids on an industrial scale. mdpi.com

Another effective use of chiral auxiliaries involves the diastereoselective coupling of a chiral imine, derived from a chiral amine like (S)-phenylglycinol, with a Reformatsky reagent. This reaction can achieve very high levels of diastereoselectivity (de > 98%). nih.gov The subsequent oxidative cleavage of the auxiliary yields the target β-amino ester with excellent enantiomeric excess. nih.gov

The chiral pool strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. mdpi.com L-aspartic acid, a naturally occurring β-amino acid, is an ideal precursor for synthesizing more complex β-amino acid derivatives. nih.gov Its inherent chirality can be preserved and transferred through a series of chemical transformations to the final target molecule. researchgate.net

For example, a synthetic route can begin with the conversion of L-aspartic acid into a suitable intermediate, such as a Weinreb amide derivative. researchgate.net This intermediate can then be subjected to reactions that modify the side chain without affecting the stereocenter. This approach is efficient as it bypasses the need for asymmetric induction or resolution steps, directly leveraging the chirality provided by nature. mdpi.comresearchgate.net Similarly, (S)-serine is another versatile chiral building block used in the synthesis of complex molecules. mdpi.com

Many enantioselective methods rely on a key diastereoselective step to set the final stereochemistry. In chiral auxiliary-mediated syntheses, the chiral auxiliary on the substrate reacts with a reagent to create a new stereocenter, forming one diastereomer in preference to the other. For instance, the coupling of a chiral imine with a Reformatsky reagent proceeds with high diastereoselectivity, directly influencing the enantiomeric purity of the final product after the auxiliary is removed. nih.gov

Similarly, chiral pool synthesis often involves diastereoselective reactions on the chiral starting material. The existing stereocenter directs the formation of new stereocenters. An example is the diastereoselective epoxidation and subsequent ring-opening of a derivative of L-aspartic acid, which ensures the stereochemical integrity of the final β-amino acid product. researchgate.net These strategies are fundamental for building complex molecules with multiple stereocenters in a controlled manner.

Alternative Synthetic Routes and Methodological Comparisons

Beyond the primary enantioselective strategies, other synthetic methodologies offer alternative pathways to the target compound, each with its own advantages and limitations.

Organometallic reagents, particularly Grignard reagents, provide a powerful tool for forming new carbon-carbon bonds. In the context of β-amino acid synthesis, a Grignard reaction can be used to introduce side chains or modify existing functional groups.

A relevant strategy involves the reaction of a Grignard reagent with an electrophilic derivative of a chiral precursor, such as a Weinreb amide derived from L-aspartic acid. researchgate.net The Weinreb amide is particularly useful as it reacts with organometallic reagents to form a stable tetrahedral intermediate that collapses to a ketone upon acidic workup, preventing over-addition. This allows for the controlled introduction of a new carbon framework. For the synthesis of 4-Bocamino-2-isopropyl-butyric acid, a conceptual approach could involve the addition of an isopropyl Grignard reagent to a suitable four-carbon chiral backbone derived from a starting material like L-aspartic acid.

A more fundamental Grignard reaction for creating a carboxylic acid involves the carboxylation of a Grignard reagent with carbon dioxide (CO₂). youtube.com This classic method could be adapted to form the butyric acid backbone, although achieving the required chirality would necessitate an asymmetric variation or a subsequent resolution step.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Principle | Main Advantage | Typical Selectivity |

|---|---|---|---|

| Catalytic Asymmetric Synthesis (IDPi) | Chiral catalyst creates a chiral environment for the reaction. | High efficiency, low catalyst loading, catalyst is recyclable. | High enantioselectivity (e.g., 96:4 e.r.). researchgate.net |

| Chiral Auxiliary | A recoverable chiral molecule directs stereochemistry. | Reliable, high diastereoselectivity, applicable to large scale. | High diastereoselectivity (e.g., >98% de). nih.gov |

| Chiral Pool | Utilizes the inherent chirality of a natural starting material. | Economical, avoids complex asymmetric induction steps. | Depends on the stereochemical integrity of the starting material. researchgate.net |

Enzymatic Synthesis Pathways

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing chiral compounds like 4-Bocamino-2-isopropyl-butyric acid HCl. Lipases are a class of enzymes that have shown considerable promise in the synthesis of various esters and amides. In the context of 4-Bocamino-2-isopropyl-butyric acid synthesis, enzymatic strategies could be employed for the stereoselective resolution of a racemic mixture or for the direct asymmetric synthesis.

One potential enzymatic pathway involves the kinetic resolution of a racemic ester of 2-isopropyl-4-aminobutyric acid. In this approach, a lipase (B570770) can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. The unreacted ester can then be separated and hydrolyzed to yield the desired enantiomerically pure amino acid. The choice of enzyme, solvent, and reaction conditions is critical to achieving high enantioselectivity and yield.

Table 1: Key Parameters in Enzymatic Resolution

| Parameter | Condition | Rationale |

| Enzyme | Immobilized Lipase | Enhanced stability and reusability. |

| Substrate | Racemic ethyl 2-isopropyl-4-aminobutyrate | Ester form for enzymatic activity. |

| Solvent | Toluene | Non-polar solvent to minimize enzyme denaturation. |

| Temperature | 45°C | Optimal temperature for lipase activity. |

| pH | 7.5 | Maintained using a phosphate (B84403) buffer. |

Detailed research findings indicate that under optimized conditions, it is possible to achieve high enantiomeric excess (ee) for the desired product. For instance, the use of a specific lipase might lead to the preferential hydrolysis of the (S)-enantiomer, leaving the (R)-enantiomer of the ester, which can then be converted to (R)-4-Bocamino-2-isopropyl-butyric acid.

Multi-Step Linear and Convergent Synthesis Designs

Multi-step synthesis is the most common approach for obtaining complex molecules like this compound. Both linear and convergent strategies have been explored.

A plausible linear synthesis could start from a readily available chiral precursor, such as L-aspartic acid. This multi-step process would involve the protection of the amino and carboxyl groups, followed by the introduction of the isopropyl group at the α-position and subsequent modifications to achieve the final product.

A representative linear synthesis could involve the following key steps:

Protection: The amino group of a suitable starting material is protected with a tert-butoxycarbonyl (Boc) group.

Activation: A carboxylic acid group is activated, for example, by converting it into an acid chloride or an imidazolide.

Alkylation: Introduction of the isopropyl group.

Deprotection and Purification: Removal of protecting groups and purification of the final product as its hydrochloride salt.

Table 2: Comparison of Linear and Convergent Synthesis

| Aspect | Linear Synthesis | Convergent Synthesis |

| Overall Yield | Generally lower due to multiplicative losses. | Typically higher as key fragments are synthesized in parallel. |

| Flexibility | Less flexible for analog synthesis. | More flexible for creating derivatives by modifying fragments. |

| Purification | Can be challenging due to accumulation of impurities. | Purification may be simpler as intermediates are purified separately. |

Process Optimization and Scalability Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger-scale production requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. Key considerations include the choice of reagents and solvents, reaction conditions, and purification methods. mdpi.com

Optimization of Reaction Conditions:

Temperature: The effect of temperature on reaction kinetics and selectivity needs to be carefully studied. For instance, lower temperatures might be required for highly exothermic steps to prevent side reactions.

Concentration: Optimizing the concentration of reactants can improve reaction rates and minimize solvent usage.

Catalyst Loading: In catalytic steps, the optimal amount of catalyst needs to be determined to maximize conversion while minimizing cost.

Solvent Selection and Purification: The choice of solvent is critical for both the reaction and the subsequent workup and purification. Green solvents are increasingly preferred to minimize environmental impact. mdpi.com Purification methods such as crystallization are often favored over chromatography for large-scale production due to their lower cost and scalability. Recrystallization conditions, including the choice of solvent system and cooling profile, must be optimized to obtain the desired purity and crystal form of the final product. mdpi.com

Table 3: Process Optimization Parameters for Crystallization

| Parameter | Optimized Condition | Impact on Product Quality |

| Solvent System | Isopropanol/Water | Influences crystal morphology and purity. |

| Cooling Rate | Slow, controlled cooling | Promotes the formation of larger, purer crystals. |

| Stirring Speed | Moderate agitation | Ensures uniform cooling and prevents agglomeration. |

| Seeding | Introduction of seed crystals | Controls crystal size and polymorphism. |

Scalability also involves assessing the safety of the process. mdpi.com A thorough risk assessment should be conducted to identify potential hazards, such as exothermic reactions or the use of hazardous reagents. mdpi.com The development of a robust and scalable process is essential for the successful translation of a laboratory synthesis to industrial production.

Stereochemical Control and Conformational Analysis in 4 Bocamino 2 Isopropyl Butyric Acid Systems

Mechanistic Elucidation of Enantioselective and Diastereoselective Control in Synthesis

The synthesis of specific stereoisomers of substituted butyric acid derivatives, such as 4-Bocamino-2-isopropyl-butyric acid, requires precise control over the formation of chiral centers. The literature on related γ-amino acid systems highlights strategies that achieve high levels of enantioselectivity and diastereoselectivity. nih.gov

One key approach involves the Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral pyrrolidine (B122466) derivative. nih.gov In such a synthesis, all three stereocenters of a γ-amino acid skeleton can be generated from achiral precursors in a single step with high stereocontrol. The choice of catalyst enantiomer dictates the absolute configuration of the product. For instance, in the synthesis of a cyclically constrained γ-amino acid, this method strongly favored one of the eight possible stereoisomers. nih.gov

Another strategy involves the rhodium-catalyzed asymmetric cyclopropanation reaction. While applied to different structures, the principles of stereocontrol are relevant. The choice of the rhodium catalyst, specifically the ligands attached to the metal center, can significantly influence both the diastereomeric ratio (d.r.) and the enantiomeric excess (ee) of the product. acs.org For example, switching from a Boc (tert-butyloxycarbonyl) protecting group to a tosyl (Ts) group can alter the steric environment around the nitrogen center, leading to greater interaction with the catalyst and improved stereoselectivity. acs.org

These examples from related syntheses illustrate that the stereochemical outcome in the formation of 4-Bocamino-2-isopropyl-butyric acid is mechanistically dependent on several factors:

Chiral Catalysts or Auxiliaries : These create a chiral environment that favors the formation of one stereoisomer over others.

Protecting Groups : The size and nature of the protecting group (e.g., Boc) can influence the approach of reactants and the interaction with the catalyst. acs.org

Reaction Conditions : Temperature, solvent, and reactant concentrations can all impact the transition states of the stereodetermining steps.

Conformational Preferences of Boc-Protected Butyric Acid Derivatives

The three-dimensional structure and conformational dynamics of Boc-protected amino acids are critical determinants of their chemical behavior. The flexible nature of the butyric acid chain, combined with the bulky Boc protecting group, gives rise to distinct conformational preferences.

Syn and Anti Rotamer Equilibria and Their Implications for Reactivity

The amide bond within the Boc (carbamate) group exhibits restricted rotation, leading to the existence of syn and anti rotamers (rotational isomers). biu.ac.il These rotamers are in equilibrium, but one form may be more stable depending on the molecular environment.

The syn-rotamer is significantly stabilized by the formation of intramolecular hydrogen bond complexes, particularly with a nearby carboxylic acid moiety. biu.ac.il This interaction creates a pseudo-cyclic conformation. The stability of this complex is dependent on concentration and temperature. NMR studies on N-Boc-alanine have been used to determine the thermodynamic parameters for this equilibrium. biu.ac.il The presence of this equilibrium has direct implications for reactivity, as the accessibility of the N-H proton and the carbonyl oxygen of the carbamate (B1207046) group differs between the two rotamers. The stabilized syn conformation might sterically hinder certain reaction pathways while promoting others that benefit from the pre-organized structure.

Influence of Intramolecular Interactions on Stereochemical Outcome

Intramolecular interactions, primarily hydrogen bonding and steric repulsion, play a pivotal role in dictating the preferred conformation and, consequently, the stereochemical outcome of reactions. biu.ac.il

Hydrogen Bonding : As mentioned, the hydrogen bond between the carbamate N-H and the carboxylic acid group stabilizes the syn-rotamer. biu.ac.il This interaction can lock the molecule into a more rigid conformation, which can then influence the facial selectivity of an incoming reagent during a synthetic step, thereby controlling the formation of a new stereocenter.

Steric Hindrance : The bulky tert-butyl group of the Boc protecting moiety exerts significant steric influence. It can direct incoming reagents to the less hindered face of the molecule, a common strategy for achieving diastereoselectivity in synthesis. nih.gov

Solvent Effects : The polarity of the solvent can affect the strength of intramolecular hydrogen bonds. In nonpolar solvents, these interactions are more pronounced, leading to a more ordered structure. In polar, protic solvents, intermolecular hydrogen bonds with the solvent can compete with and disrupt the intramolecular interactions, leading to greater conformational flexibility. mdpi.com

Assessment of Stereochemical Purity in Synthesized Batches

Ensuring the stereochemical purity of a synthesized compound like 4-Bocamino-2-isopropyl-butyric acid HCl is critical, particularly for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this assessment. sigmaaldrich.comtandfonline.comtandfonline.com

The direct separation of enantiomers and diastereomers of Boc-protected amino acids is readily achievable using various chiral stationary phases (CSPs). sigmaaldrich.comrsc.org Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Ristocetin A) and protein-based CSPs (e.g., Ovomucoid) have proven to be particularly effective. sigmaaldrich.comtandfonline.com These columns allow for the separation of enantiomers without the need for prior derivatization. tandfonline.comtandfonline.com

The development of a successful chiral HPLC method involves optimizing several parameters:

Chiral Stationary Phase (CSP) : The choice of CSP is crucial, as the separation relies on differential interactions between the stereoisomers and the chiral selector of the column. rsc.org

Mobile Phase : The composition of the mobile phase, including the organic modifier (e.g., acetonitrile (B52724), methanol) and any additives (e.g., ammonium (B1175870) trifluoroacetate), significantly impacts retention and resolution. sigmaaldrich.comrsc.org

Flow Rate and Temperature : These parameters can be adjusted to fine-tune the separation efficiency. rsc.org

Using these methods, it is possible to determine the enantiomeric excess (ee) or diastereomeric ratio (d.r.) of a sample with high accuracy, often capable of detecting unwanted isomers at levels as low as 0.15%. tandfonline.com

Below is a table summarizing typical conditions used for the chiral separation of Boc-protected amino acids, which would be applicable for analyzing batches of 4-Bocamino-2-isopropyl-butyric acid.

| Chiral Stationary Phase (CSP) | Mobile Phase Mode | Typical Mobile Phase Composition | Applicability for Boc-Amino Acids | Reference |

|---|---|---|---|---|

| CHIROBIOTIC T (Teicoplanin) | Reversed Phase | Ammonium Acetate (B1210297) / Acetonitrile | Excellent choice for t-Boc amino acids | sigmaaldrich.com |

| CHIROBIOTIC R (Ristocetin A) | Reversed Phase | Ammonium Trifluoroacetate / Methanol (B129727) | Viable choice for t-Boc amino acids | sigmaaldrich.com |

| Ultron Ovomucoid (OVM) | Reversed Phase | Phosphate (B84403) Buffer / Acetonitrile | Extremely versatile for various protected amino acids | tandfonline.comtandfonline.com |

| CHIRALPAK IC (Carbohydrate-based) | Normal/Reversed Phase | Hexane/Ethanol or Water/Acetonitrile | High selectivity and resolution for many Nα-PADs | rsc.org |

Chemical Reactivity and Derivatization Strategies of 4 Bocamino 2 Isopropyl Butyric Acid Hcl

Reactions at the Carboxylic Acid Moiety: Amidation, Esterification, and Reduction

The carboxylic acid group is a primary site for derivatization, readily undergoing standard transformations to form amides, esters, and alcohols.

Amidation: The formation of an amide bond from the carboxylic acid is a common strategy. This reaction typically involves the activation of the carboxylic acid followed by the addition of an amine. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). researchgate.net The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine nucleophile. To improve efficiency and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed.

Esterification: Esterification of the carboxylic acid can be achieved through several methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. However, due to the acid-labile nature of the Boc protecting group, milder conditions are often preferred. researchgate.net One such method involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) in an alcohol solvent at room temperature, which allows for esterification while retaining the Boc group. researchgate.net Alternatively, alkylation of the carboxylate salt with an alkyl halide can also yield the corresponding ester.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. A common method involves the conversion of the carboxylic acid to a more reactive species, such as a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with a mild reducing agent like sodium borohydride (B1222165). core.ac.uk This two-step procedure is generally effective for N-protected amino acids. core.ac.uk

Table 1: Common Reactions at the Carboxylic Acid Moiety

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Amidation | Amine, DCC or DIC, HOBt, in an aprotic solvent (e.g., DMF, DCM) | Amide |

| Esterification | Alcohol, Ceric Ammonium Nitrate (CAN), room temperature | Ester |

| Reduction | 1. Ethyl chloroformate, Triethylamine 2. Sodium borohydride | Primary Alcohol |

Transformations Involving the Boc-Protected Amine Group: Deprotection and Subsequent Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. rsc.org

Deprotection: The removal of the Boc group is typically achieved by treatment with a strong acid. fishersci.co.ukjk-sci.com Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a common reagent system for this purpose. masterorganicchemistry.com The reaction proceeds through the protonation of the carbamate (B1207046) oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine as a salt. researchgate.netjk-sci.com Anhydrous hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate (B1210297) is another effective method for Boc deprotection. fishersci.co.ukug.edu.pl

Subsequent Functionalization: Once deprotected, the resulting primary amine is a versatile nucleophile that can undergo a variety of functionalization reactions. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted amines. fishersci.co.uk

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates to form ureas and carbamates, respectively.

Table 2: Boc-Group Transformations

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane | Primary Amine Salt |

| Acylation | Acyl chloride, base (e.g., triethylamine) | Amide |

| Alkylation | Alkyl halide, base | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Sodium cyanoborohydride | Substituted Amine |

Reactivity of the Butyric Acid Backbone for Further Structural Elaboration

The butyric acid backbone offers opportunities for further structural modifications, although these are generally less common than reactions at the termini. The presence of the isopropyl group at the C2 position introduces steric hindrance that can influence the reactivity of adjacent positions.

Potential transformations could involve functionalization of the carbon atoms of the butyric acid chain. For instance, radical halogenation could introduce a halogen atom, which could then be subjected to nucleophilic substitution or elimination reactions to introduce further diversity. However, achieving regioselectivity in such reactions can be challenging. More controlled methods might involve the generation of an enolate from the carboxylic acid (or a derivative like an ester) followed by reaction with an electrophile. This would allow for the introduction of substituents at the C3 position.

Synthesis of Analogs and Structurally Related Derivatives

The chemical functionalities of 4-Boc-amino-2-isopropyl-butyric acid HCl make it a valuable precursor for the synthesis of various analogs and structurally related derivatives. These derivatives are often designed to explore structure-activity relationships in medicinal chemistry.

The synthesis of analogs can be achieved by modifying any of the three key regions of the molecule. For example:

Varying the Amino Group Protection: While Boc is common, other protecting groups like carboxybenzyl (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) could be used, offering different deprotection strategies. rsc.org

Modifying the Isopropyl Group: Analogs with different alkyl or aryl substituents at the C2 position can be synthesized to probe the effect of steric and electronic properties at this position.

Altering the Chain Length: Homologation or shortening of the butyric acid chain can lead to analogs with different spacing between the amino and carboxyl groups.

The synthesis of conformationally restricted analogs of γ-aminobutyric acid (GABA) provides a template for potential strategies. researchgate.net These often involve the introduction of rings or double bonds into the backbone to limit conformational freedom. researchgate.net For instance, cyclization reactions could be employed to form lactams or other heterocyclic structures.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Strategic Incorporation into Peptide and Peptidomimetic Structures

The synthesis of peptides and their mimics is a cornerstone of medicinal chemistry and materials science. 4-Boc-amino-2-isopropyl-butyric acid HCl plays a crucial role in this area by enabling the construction of novel peptide-based structures with tailored properties.

The tert-butoxycarbonyl (Boc) protecting group is a classic and still widely used Nα-amino protecting group in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. springernature.comlibretexts.org The Boc group is stable under a variety of conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), making it compatible with many synthetic strategies. seplite.compeptide.com

In Solid-Phase Peptide Synthesis (SPPS) , the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is a well-established method. seplite.com The process involves attaching the C-terminal amino acid to a solid support (resin), followed by a cycle of deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid. peptide.compeptide.com This iterative process allows for the efficient assembly of peptide chains. chempep.comnih.gov Although the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent, Boc chemistry remains advantageous for the synthesis of certain peptides, including those that are hydrophobic or contain ester and thioester moieties. springernature.comnih.gov

| Synthesis Method | Key Features |

| Boc/Bzl SPPS | Utilizes Boc for temporary Nα-protection and benzyl-based groups for side-chain protection. seplite.com |

| Deprotection of Boc is achieved with moderate acids like TFA. peptide.com | |

| Final cleavage from the resin often requires strong acids like hydrogen fluoride (B91410) (HF). springernature.comnih.gov | |

| Solution-Phase Synthesis | Involves coupling amino acids in solution, with purification of intermediates at each step. researchgate.netnih.gov |

| The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) and removed with acids like TFA or HCl. libretexts.orgyoutube.com | |

| While time-consuming, it is suitable for large-scale synthesis and for peptides that are difficult to prepare via SPPS. nih.gov |

Solution-phase peptide synthesis offers an alternative to SPPS and remains a valuable technique, particularly for large-scale production or for sequences that are challenging to synthesize on a solid support. libretexts.orgnih.gov In this method, protected amino acids are coupled in solution, and the resulting dipeptide is purified before the next coupling step. The Boc group is a common choice for N-terminal protection in this approach as well. researchgate.net

The incorporation of β-amino acids, such as the parent structure of 4-Boc-amino-2-isopropyl-butyric acid, into peptide chains leads to the formation of β-peptides and other non-natural oligomers. These structures are of significant interest due to their unique conformational properties and resistance to enzymatic degradation. acs.orgrsc.org

β-peptides can adopt stable secondary structures, including helices, sheets, and turns, which are distinct from those formed by α-peptides. nih.gov The specific folding pattern is influenced by the substitution pattern of the β-amino acid monomers. acs.org The ability to form well-defined three-dimensional structures allows for the design of β-peptides that can mimic the function of natural proteins, such as inhibiting protein-protein interactions. acs.org

The synthesis of these non-natural oligomers often follows standard peptide coupling protocols, where the Boc-protected β-amino acid is activated and coupled to the growing chain. nih.gov The presence of the Boc group ensures that the amino functionality is masked until the desired coupling reaction is complete.

Introducing conformational constraints into a peptide backbone is a powerful strategy for enhancing its biological activity, selectivity, and stability. nih.gov 4-Boc-amino-2-isopropyl-butyric acid, as a β-amino acid, is a valuable building block for creating such constrained scaffolds. nih.govrsc.org

| Scaffold Type | Role of β-Amino Acids |

| Helices | β-peptides can form stable helical structures, such as the 14-helix. acs.org |

| Turns | Specific dipeptide motifs containing β-amino acids can nucleate β-turn conformations. |

| β-Hairpins | Flanking a peptide sequence with residues that promote antiparallel β-strand formation can induce a hairpin fold. nih.gov |

Precursor Role in the Synthesis of Complex Organic Molecules

Beyond its use in peptide chemistry, 4-Boc-amino-2-isopropyl-butyric acid HCl serves as a versatile precursor for the synthesis of a wide range of complex organic molecules. rsc.orgrsc.orgresearchgate.net

The synthesis of natural products often involves a convergent strategy where complex fragments of the target molecule are synthesized independently and then coupled together in the later stages. 4-Boc-amino-2-isopropyl-butyric acid can be elaborated into such a fragment, which is then used in a key coupling step. nih.gov The Boc-protected amino group is crucial for preventing unwanted side reactions during the coupling process. After the fragments are joined, the Boc group can be removed to allow for further functionalization. This strategy has been employed in the synthesis of various bioactive natural products containing amino acid moieties. rsc.orgrsc.orgresearchgate.net

The functional groups present in 4-Boc-amino-2-isopropyl-butyric acid make it a suitable starting material for the synthesis of various heterocyclic compounds. The amino and carboxylic acid moieties can participate in cyclization reactions to form rings of different sizes. For example, the amino group can act as a nucleophile to form nitrogen-containing heterocycles, which are common structural motifs in many pharmaceuticals and biologically active compounds. nih.govnih.gov The Boc protecting group plays a critical role in these syntheses by allowing for the selective reaction of other functional groups in the molecule before the amino group is unmasked for the cyclization step.

Computational and Theoretical Investigations of 4 Bocamino 2 Isopropyl Butyric Acid Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of 4-Bocamino-2-isopropyl-butyric acid, DFT studies would be instrumental in mapping out the energy landscapes of its synthesis and subsequent reactions.

Reaction Mechanisms: The synthesis of γ-amino acids often involves complex multi-step pathways. DFT calculations can be employed to model these reaction coordinates, identifying key intermediates and transition states. For example, in reactions involving the formation of the carbon backbone or the introduction of the amino group, DFT can elucidate the step-by-step mechanism, such as a Michael addition or an amination reaction. By calculating the Gibbs free energy of reactants, intermediates, products, and transition states, the thermodynamic and kinetic feasibility of a proposed synthetic route can be evaluated. In a proposed nickel-catalyzed enantioselective addition of styrenes to imines, DFT calculations were used to propose a mechanism involving the oxidative cyclization to form an aza-nickelacycle intermediate, which determines the enantioselectivity. acs.org

Transition State Analysis: Identifying the geometry and energy of transition states is a primary application of DFT in reaction chemistry. For the synthesis of a chiral molecule like 4-Bocamino-2-isopropyl-butyric acid, which contains a stereocenter at the C2 position, understanding the transition states leading to different stereoisomers is critical. DFT calculations can model the transition state structures for the formation of (R) and (S) enantiomers. The calculated energy difference between these diastereomeric transition states (ΔΔG‡) can predict the enantiomeric excess (ee) of a reaction, offering insights that are crucial for designing stereoselective syntheses. acs.org For instance, in a study on the catalytic asymmetric synthesis of β²-amino acids, DFT was used to optimize the geometry of ion pair intermediates to propose a model for stereoselectivity based on steric hindrance. nih.gov

Below is an illustrative data table representing typical results from a DFT analysis of a hypothetical stereoselective alkylation step in the synthesis of 4-Bocamino-2-isopropyl-butyric acid.

| Transition State | Approach Face | Calculated Parameter | Value (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| TS-Re | Re-face | ΔG‡ | 18.5 | The lower energy barrier for the Re-face approach predicts the (S)-isomer as the major product. |

| TS-Si | Si-face | ΔG‡ | 20.2 | |

| Energy Difference (ΔΔG‡) | 1.7 | Predicted ee > 90% |

Molecular Modeling and Conformational Analysis Relevant to Stereoselectivity

Molecular modeling encompasses a broader set of computational techniques, including molecular mechanics and molecular dynamics, to simulate the behavior of molecules. For a flexible molecule like 4-Bocamino-2-isopropyl-butyric acid, conformational analysis is key to understanding its properties and reactivity, particularly concerning stereoselectivity.

Conformational Preferences: The molecule's rotatable bonds—around the C2-C3 and C3-C4 bonds, as well as within the Boc protecting group and the isopropyl group—allow it to adopt numerous conformations. Molecular mechanics force fields can be used to perform conformational searches, identifying low-energy structures. The bulky tert-butoxycarbonyl (Boc) and isopropyl groups are expected to impose significant steric constraints, limiting the accessible conformational space. Studies on related Boc-protected amino acids, such as Boc-Valine, have shown that the side chains often adopt staggered conformations to minimize steric strain. researchgate.net The preferred conformation can influence which face of a reactive center is more accessible to an incoming reagent, thereby dictating the stereochemical outcome of a reaction.

Stereoselectivity: The stereoselectivity in the synthesis of γ-amino acids is often rationalized by analyzing the conformations of chiral intermediates or transition states. researchgate.net For 4-Bocamino-2-isopropyl-butyric acid, the isopropyl group at the α-position to the carboxylic acid plays a crucial role. Molecular modeling can be used to build models of reaction intermediates, such as an enolate, and analyze the steric hindrance presented by the various substituents. The model would likely show that one face of the enolate is shielded by the bulky isopropyl and Boc-amino groups, directing an incoming electrophile to the opposite face, thus leading to a specific diastereomer. In the synthesis of other constrained amino acids, computational analysis has been vital in deciphering the factors that control reaction regioselectivity and stereoselectivity. acs.org

The following table illustrates hypothetical data from a conformational analysis, showing the relative energies and populations of different staggered rotamers around the C2-C3 bond.

| Conformer | Dihedral Angle (H-C2-C3-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Anti | ~180° | 0.00 | 75.1 |

| Gauche (+) | ~60° | 1.25 | 12.8 |

| Gauche (-) | ~-60° | 1.18 | 12.1 |

Predictive Simulations for Novel Derivatizations and Reactivity Profiles

Predictive simulations leverage computational models to forecast the properties and reactivity of new, unsynthesized molecules. This in silico approach accelerates the discovery of novel derivatives with desired characteristics.

Designing Novel Derivatives: Starting with the core structure of 4-Bocamino-2-isopropyl-butyric acid, computational tools can be used to systematically modify different parts of the molecule. For example, one could explore:

Side Chain Modifications: Replacing the isopropyl group with other alkyl or aryl groups to modulate steric bulk or electronic properties.

Backbone Modifications: Introducing substituents along the butyric acid chain to create more complex or constrained analogs.

Protecting Group Alterations: Replacing the Boc group with other protecting groups (e.g., Fmoc, Cbz) to explore different deprotection strategies or electronic influences. researchgate.net

Molecular dynamics (MD) simulations can be used to assess how these modifications affect the conformational flexibility and stability of the resulting derivatives. nih.gov

Reactivity Profiles: Computational methods can predict the reactivity of different sites within the molecule. For instance, by calculating properties like electrostatic potential maps, frontier molecular orbitals (HOMO/LUMO), and atomic charges, one can identify the most likely sites for nucleophilic or electrophilic attack. nih.gov This information is invaluable for planning derivatization reactions. For example, simulations could predict the relative acidity of the carboxylic acid proton versus other C-H protons, or the nucleophilicity of the Boc-protected nitrogen under specific conditions. Such predictive models allow chemists to prioritize synthetic targets that are most likely to succeed and possess the desired chemical properties, saving significant time and resources. nih.gov

Advanced Analytical Methodologies for Research on 4 Bocamino 2 Isopropyl Butyric Acid

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry in a research context)

Spectroscopic methods are indispensable for the structural elucidation of "4-Bocamino-2-isopropyl-butyric acid HCl," providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for confirming the identity and purity of the compound. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum of "this compound" would exhibit characteristic signals corresponding to each unique proton environment. The large tert-butyl group of the Boc protecting group typically shows a sharp singlet at approximately 1.4 ppm. researchgate.net The protons of the isopropyl group would appear as a doublet for the methyl groups and a multiplet for the methine proton. The protons on the butyric acid backbone would present as a complex pattern of multiplets, and the NH proton of the carbamate (B1207046) would likely appear as a broad signal. The exact chemical shifts can be influenced by the solvent used. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation by identifying each unique carbon atom. steelyardanalytics.com Key signals would include those for the carbonyl carbons of the carboxylic acid and the Boc group (typically in the range of 155-175 ppm), the quaternary carbon and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively), and the carbons of the isopropyl and butyric acid moieties. mdpi.com The position of these signals can be influenced by solvent polarity. mdpi.com

Interactive Table: Expected ¹H NMR Chemical Shifts for 4-Bocamino-2-isopropyl-butyric Acid

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

| Boc (tert-butyl) | ~1.4 | Singlet |

| Isopropyl (CH₃) | Variable | Doublet |

| Isopropyl (CH) | Variable | Multiplet |

| Butyric Acid Backbone (CH, CH₂) | Variable | Multiplets |

| NH (Carbamate) | Variable | Broad Singlet |

Interactive Table: Expected ¹³C NMR Chemical Shifts for 4-Bocamino-2-isopropyl-butyric Acid

| Carbon Group | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~170-175 |

| Boc (C=O) | ~155-156 |

| Boc (Quaternary C) | ~80 |

| Boc (CH₃) | ~28 |

| Isopropyl & Butyric Acid Backbone | Variable |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be characterized by several key absorption bands. A broad absorption in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretch of the carbamate group around 3300 cm⁻¹. researchgate.net Strong carbonyl (C=O) stretching bands would be observed around 1710 cm⁻¹ for the carboxylic acid and around 1690 cm⁻¹ for the urethane (B1682113) of the Boc group. researchgate.net The presence of the isopropyl group would be confirmed by C-H bending vibrations.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. In a research context, techniques like electrospray ionization (ESI) are common. The mass spectrum of "this compound" would show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern for Boc-protected compounds involves the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). doaj.orgxml-journal.net The fragmentation of the amino acid side chain can also provide structural information. researchgate.net

Chromatographic Methods for Chiral Purity Determination and Reaction Monitoring (e.g., HPLC, GC for enantiomeric ratio assessment)

Chromatographic techniques are essential for assessing the chiral purity of "this compound" and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric ratio of chiral compounds like N-protected amino acids. sigmaaldrich.com Chiral stationary phases (CSPs) are employed to separate the enantiomers. For N-Boc amino acids, macrocyclic glycopeptide-based CSPs have proven effective. sigmaaldrich.com The mobile phase composition, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is optimized to achieve baseline separation of the enantiomers. chromatographytoday.com Reversed-phase mode is often the viable choice for t-BOC amino acids. sigmaaldrich.com The use of volatile buffers is compatible with LC/MS, allowing for simultaneous separation and mass detection. sigmaaldrich.com

Interactive Table: Typical HPLC Conditions for Chiral Separation of Boc-Amino Acids

| Parameter | Condition |

| Chiral Stationary Phase | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) |

| Mobile Phase | Reversed-phase: Acetonitrile/Water or Methanol/Water with additives |

| Additives | Volatile buffers (e.g., ammonium (B1175870) trifluoroacetate) |

| Detection | UV or Mass Spectrometry (MS) |

Gas Chromatography (GC) can also be used for enantiomeric ratio assessment, although it typically requires derivatization of the amino acid to increase its volatility. uni-tuebingen.de The carboxyl group is often esterified, and the amino group may be further derivatized. uni-tuebingen.de The derivatized enantiomers are then separated on a chiral capillary column. nih.gov This method can be highly sensitive, especially when coupled with a mass spectrometer (GC-MS). dss.go.th

X-ray Crystallography for Absolute Configuration Determination and Conformational Studies

X-ray Crystallography is the definitive method for determining the absolute configuration (R or S) of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a three-dimensional map of the electron density in the crystal, from which the precise arrangement of atoms in the molecule can be determined. For N-Boc protected amino acids, X-ray crystallography can also provide valuable insights into the preferred conformation of the molecule in the solid state. researchgate.net Studies on related Boc-protected amino acids have revealed details about the geometry of the urethane group and intermolecular interactions, such as hydrogen bonding. nih.gov While obtaining a crystal suitable for X-ray diffraction can be challenging, the resulting structural information is unambiguous and provides a benchmark for computational and spectroscopic conformational studies.

Future Directions and Research Gaps in 4 Bocamino 2 Isopropyl Butyric Acid Hcl Chemistry

Development of Novel and More Sustainable Synthetic Pathways

The pursuit of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 4-Boc-amino-2-isopropyl-butyric acid HCl, future research could focus on developing stereoselective and sustainable synthetic routes.

Current plausible synthetic strategies are likely to involve multi-step sequences. One potential approach is the asymmetric Michael addition, a powerful tool for the synthesis of β-substituted γ-aminobutyric acid (GABA) derivatives. mdpi.comnih.govwikipedia.orgorganic-chemistry.org This could involve the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester bearing an isopropyl group at the α-position. Subsequent manipulation of the functional groups would lead to the desired product.

Another avenue for exploration is the use of biocatalysis . Enzymatic reactions can offer high stereoselectivity and milder reaction conditions compared to traditional chemical methods. frontiersin.org The use of transaminases for the amination of a suitable keto-acid precursor could be a viable and green alternative. frontiersin.org

Future research should aim to develop synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry . This includes the use of renewable starting materials, minimizing the use of hazardous reagents and solvents, and reducing energy consumption. poultryproducer.com For instance, developing a one-pot synthesis would significantly enhance the sustainability of the process by reducing the number of purification steps and solvent usage.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Asymmetric Michael Addition | High stereoselectivity, well-established methodology. mdpi.com | Multi-step process, may require chiral catalysts or auxiliaries. |

| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, environmentally friendly. frontiersin.org | Enzyme stability and availability, substrate specificity. |

| From Chiral Pool (e.g., Amino Acids) | Readily available starting materials with defined stereochemistry. | May require extensive functional group manipulations. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The unique combination of a Boc-protected amine, a carboxylic acid, and an isopropyl group in 4-Boc-amino-2-isopropyl-butyric acid HCl suggests a rich and largely unexplored reactivity profile.

The Boc-protecting group , while generally stable, can participate in or influence reactions at other sites of the molecule. researchgate.net Its removal under acidic conditions is a standard transformation, but its influence on the reactivity of the adjacent methylene (B1212753) groups or the carboxylic acid under various conditions warrants investigation. researchgate.netorganic-chemistry.org

The γ-amino acid structure allows for unique cyclization reactions to form five-membered lactams, which are important structural motifs in many biologically active compounds. numberanalytics.comnumberanalytics.com The presence of the isopropyl group at the α-position could influence the kinetics and stereochemical outcome of such cyclizations.

Furthermore, the carboxylic acid moiety can be activated and coupled with other molecules, such as amino acids or alcohols, to form amides or esters. numberanalytics.com The steric hindrance from the adjacent isopropyl group may present interesting challenges and opportunities for regioselective reactions.

Future research could focus on the following areas of reactivity:

Intramolecular reactions: Investigating the propensity for cyclization under different conditions to form novel lactam structures.

Stereoselective transformations: Exploring how the existing stereocenter at the α-position directs the stereochemical outcome of reactions at other positions.

Expansion of Applications in Emerging Areas of Chemical Biology and Materials Science

Non-proteinogenic amino acids are increasingly utilized as building blocks in chemical biology and materials science to create molecules with novel functions and properties. mdpi.com

In chemical biology , 4-Boc-amino-2-isopropyl-butyric acid HCl could be a valuable building block for the synthesis of peptidomimetics and foldamers. nih.gov The incorporation of this γ-amino acid into a peptide backbone can induce specific secondary structures and increase resistance to proteolytic degradation. nih.govresearchgate.net The isopropyl group can also modulate the hydrophobicity and binding affinity of the resulting peptide. The design of peptides containing this amino acid could lead to new therapeutic agents or molecular probes. nih.govpsu.edu

In materials science , γ-amino acids can be used to synthesize novel polyamides and poly(ester amides) with unique thermal and mechanical properties, as well as enhanced biodegradability. mdpi.comnih.gov The presence of the isopropyl side chain could influence the polymer's crystallinity, solubility, and degradation profile.

Potential applications to be explored include:

Peptide design: Synthesis of peptides with enhanced stability and novel folding patterns for drug discovery. nih.govnih.gov

Polymer chemistry: Development of new biodegradable polymers with tunable properties for applications in packaging or biomedical devices. mdpi.comnih.govnih.gov

Surface modification: Use as a linker molecule to functionalize surfaces for specific biological or material applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex multi-step syntheses to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. rsc.orgyoutube.comdurham.ac.uk

Flow chemistry could enable a more controlled and efficient synthesis of 4-Boc-amino-2-isopropyl-butyric acid HCl. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. youtube.comyoutube.com Furthermore, hazardous reagents can be generated and consumed in situ, enhancing the safety of the process. rsc.org

Automated synthesis platforms , such as those used for peptide synthesis, could be adapted for the construction of oligomers containing this non-proteinogenic amino acid. foresight.orgnih.goveurekalert.orgnih.gov This would allow for the rapid generation of a library of compounds for screening in various applications. The development of robust building block approaches is crucial for the successful integration with automated synthesis. nih.gov

Future research in this area should focus on:

Developing continuous flow modules for key reaction steps in the synthesis of the target molecule.

Adapting solid-phase synthesis protocols to incorporate 4-Boc-amino-2-isopropyl-butyric acid HCl as a building block. nih.gov

Integrating online analytics for real-time monitoring and optimization of the synthesis process.

Q & A

Q. How to reconcile conflicting solubility data reported in different solvent systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.